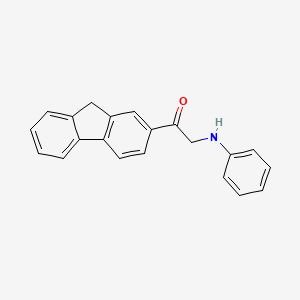
N'-(2-Chloroethyl)-N-nitroso-N-(2-sulfanylethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2-Chloroethyl)-N-nitroso-N-(2-sulfanylethyl)urea is a chemical compound with the molecular formula C₅H₁₀ClN₃O₂S This compound is known for its unique structure, which includes a chloroethyl group, a nitroso group, and a sulfanylethyl group
准备方法
The synthesis of N’-(2-Chloroethyl)-N-nitroso-N-(2-sulfanylethyl)urea involves several steps. One common method includes the reaction of 2-chloroethylamine hydrochloride with sodium nitrite in the presence of hydrochloric acid to form 2-chloroethyl nitrosoamine. This intermediate is then reacted with 2-mercaptoethylamine to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
化学反应分析
N’-(2-Chloroethyl)-N-nitroso-N-(2-sulfanylethyl)urea undergoes various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitroso group can be reduced to an amine group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols.
科学研究应用
N’-(2-Chloroethyl)-N-nitroso-N-(2-sulfanylethyl)urea has been explored for various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peptide bonds.
Biology: It has been studied for its potential as a cross-linking agent in protein chemistry.
Medicine: Research has investigated its potential as an anticancer agent due to its ability to alkylate DNA.
Industry: It is used in the production of certain pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N’-(2-Chloroethyl)-N-nitroso-N-(2-sulfanylethyl)urea involves its ability to alkylate nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This alkylation process is facilitated by the nitroso group, which can generate reactive intermediates. The sulfanylethyl group may also play a role in stabilizing the compound and enhancing its reactivity .
相似化合物的比较
N’-(2-Chloroethyl)-N-nitroso-N-(2-sulfanylethyl)urea can be compared with other alkylating agents, such as:
N-methyl-N’-nitro-N-nitrosoguanidine (MNNG): Another nitroso compound with strong alkylating properties.
N,N’-bis(2-chloroethyl)-N-nitrosourea (BCNU): A similar compound used in chemotherapy.
N-(2-chloroethyl)-N-nitrosourea (CENU):
属性
CAS 编号 |
90213-07-3 |
|---|---|
分子式 |
C5H10ClN3O2S |
分子量 |
211.67 g/mol |
IUPAC 名称 |
3-(2-chloroethyl)-1-nitroso-1-(2-sulfanylethyl)urea |
InChI |
InChI=1S/C5H10ClN3O2S/c6-1-2-7-5(10)9(8-11)3-4-12/h12H,1-4H2,(H,7,10) |
InChI 键 |
UQCKUUPSAUPKER-UHFFFAOYSA-N |
规范 SMILES |
C(CCl)NC(=O)N(CCS)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


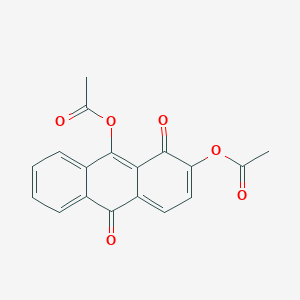
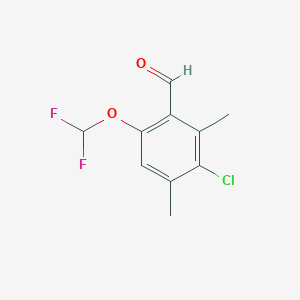
![4-Heptanone, 2,5-dimethyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14378395.png)
![4-[Azido(diphenyl)methyl]-5-phenyl-2H-1,2,3-triazole](/img/structure/B14378400.png)
![tert-Butyl(dimethyl){[2-(phenylsulfanyl)furan-3-yl]methoxy}silane](/img/structure/B14378408.png)
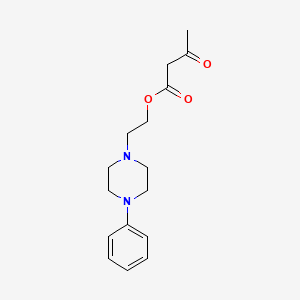
![2-[(4-Chlorophenyl)sulfanyl]-3-[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14378421.png)
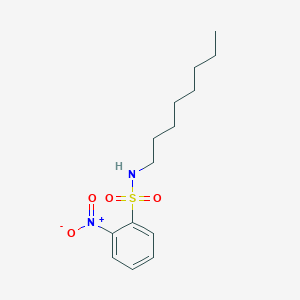

![3-Oxo-N-[1-(phenylsulfanyl)propan-2-yl]butanamide](/img/structure/B14378431.png)
![1,1-diethyl-3-[(E)-4-phenyliminopent-2-en-2-yl]urea](/img/structure/B14378433.png)
